2-Methyldecanoic acid

Beschreibung

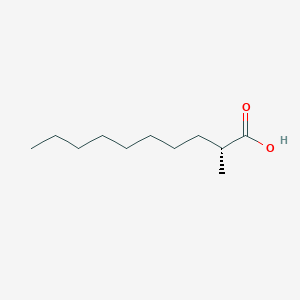

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSCTYRONNFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275881, DTXSID40884902 | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-23-7, 137765-21-0 | |

| Record name | 2-Methyldecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Imperative of Branched-Chain Fatty Acids: From Membrane Dynamics to Therapeutic Frontiers

Executive Summary

Branched-chain fatty acids (BCFAs) have long been overshadowed by their straight-chain saturated and polyunsaturated counterparts (PUFAs). However, emerging research identifies BCFAs—specifically iso- and anteiso- isomers—as critical bioactive lipids. Their biological utility spans from modulating membrane fluidity in neonates to acting as potent, signaling-mediated apoptotic agents in oncology.

This guide synthesizes the structural mechanics, physiological roles, and therapeutic potential of BCFAs.[1] It provides actionable experimental protocols for their extraction and quantification, offering a self-validating framework for researchers investigating these "neglected" lipids.

Structural & Physicochemical Basis: The Fluidity Mechanism

Unlike straight-chain saturated fatty acids (SFAs) that pack tightly into rigid gel phases, BCFAs possess a methyl branch (typically at the penultimate or antepenultimate carbon) that introduces steric hindrance.

Membrane Dynamics

In biological membranes, this branching mimics the "kink" of a cis-double bond found in unsaturated fatty acids.

-

Mechanism: The methyl branch disrupts van der Waals forces between acyl chains, increasing the cross-sectional area per lipid molecule.

-

Result: This lowers the phase transition temperature (

), maintaining the Liquid Disordered ( -

Biological Relevance: In bacteria like Staphylococcus aureus, BCFAs are the primary regulators of membrane fluidity, a role taken over by PUFAs in higher eukaryotes. However, in specific human tissues (e.g., the fetal gut), BCFAs remain the dominant fluidizing agents.

Physiological Roles: Gut Health & Metabolism[1]

The Vernix-Gut Axis and Necrotizing Enterocolitis (NEC)

The most critical role of BCFAs in human development occurs perinatally. Vernix caseosa, the waxy coating on the fetus, is exceptionally rich in BCFAs (approx. 30% of total fatty acids).

-

The Mechanism: Fetuses swallow vernix in utero. These BCFAs are not merely caloric; they act as specific substrates for the colonization of the neonatal gut.

-

Microbiome Shift: BCFAs promote the growth of specific commensal bacteria (e.g., Bacillus subtilis, Pseudomonas aeruginosa) that utilize these lipids.

-

Immunomodulation: These bacteria upregulate Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Premature infants, who lack late-trimester vernix exposure, exhibit BCFA deficiency, correlating with higher risks of Necrotizing Enterocolitis (NEC).

Metabolic Regulation via PPAR-

BCFAs function as endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR-

-

Pathway: Binding of BCFAs (e.g., phytanic acid or endogenous BCFAs) induces a conformational change in PPAR-

, promoting heterodimerization with RXR. -

Target Genes: This complex binds to PPREs (Peroxisome Proliferator Response Elements), upregulating genes involved in fatty acid oxidation (e.g., ACOX1) and downregulating pro-inflammatory cytokines (TNF-

, IL-6).

Therapeutic Potential: Oncology & Apoptosis[3][4][5]

One of the most promising therapeutic applications involves 13-methyltetradecanoic acid (13-MTD) , an iso-C15 fatty acid.

Mechanism of Action: Mitochondrial Disruption

Unlike chemotherapies that target DNA, 13-MTD targets the lipid integrity of the mitochondrial membrane.

-

Incorporation: 13-MTD is rapidly incorporated into cellular phospholipids.

-

ROS Generation: This accumulation triggers rapid Reactive Oxygen Species (ROS) production.

-

Potential Collapse: The mitochondrial membrane potential (

) collapses, opening the permeability transition pore. -

Caspase Cascade: Cytochrome c is released, activating Caspase-9 and subsequently Caspase-3, leading to apoptosis. Crucially, this pathway also involves the downregulation of survival signals like p-AKT and NF-

B.

Figure 1: Signaling cascade of 13-MTD induced apoptosis in cancer cells via mitochondrial disruption.

Technical Guide: Analysis & Quantification

Accurate quantification of BCFAs requires distinguishing them from straight-chain isomers, which often co-elute. The following protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) with a specific focus on isomer separation.

Protocol: Lipid Extraction & FAME Derivatization

Objective: Extract total lipids from tissue and convert to Fatty Acid Methyl Esters (FAMEs) for GC-MS.

| Step | Procedure | Critical Scientific Rationale |

| 1. Lysis | Homogenize 50mg tissue in 1mL cold PBS. Add 10µg Internal Standard (C19:0 or C21:0). | Internal Standardization: Essential for quantitation to correct for extraction losses. |

| 2. Extraction | Add 3mL Chloroform:Methanol (2:1 v/v) . Vortex 1 min. Centrifuge 3000xg, 5 min. | Folch Method: The 2:1 ratio ensures disruption of lipid-protein complexes while solubilizing neutral and polar lipids. |

| 3. Phase Sep | Recover lower organic phase (Chloroform). Dry under | Oxidation Prevention: |

| 4. Methylation | Resuspend in 1mL 14% | Acid Catalysis: Required to methylate both free fatty acids and esterified lipids (TAGs/Phospholipids). |

| 5. Quench | Cool to RT. Add 1mL Hexane and 1mL | Partitioning: FAMEs migrate to the non-polar Hexane layer; acid/methanol remains in aqueous phase. |

| 6. Analysis | Inject 1µL of Hexane layer into GC-MS (Splitless mode). | Splitless: Maximizes sensitivity for trace BCFAs. |

GC-MS Configuration for Isomer Separation

Standard non-polar columns (e.g., DB-5) often fail to separate iso- and anteiso- isomers from straight chains.

-

Column: High-polarity column required (e.g., DB-225ms , CP-Sil 88 , or FAMEWAX ). Length: 60m–100m recommended for best resolution.

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Temp Program: 100°C (2 min)

4°C/min to 240°C -

Detection (SIM Mode):

-

Iso-: Look for intense M-43 ion (loss of isopropyl group).

-

Anteiso-: Look for intense M-29 and M-57 ions.

-

Figure 2: Optimized analytical workflow for BCFA quantification.

References

-

Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3. National Institutes of Health (NIH).Link

-

Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Journal of Physical Chemistry B.Link

-

Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model. PLoS One.Link

-

Branched chain fatty acids are constituents of the normal healthy newborn gastrointestinal tract. Pediatric Research.Link

-

Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. PMC - NIH.Link

-

13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS One.Link

-

Integrated physiology and systems biology of PPARα. Molecular Metabolism.Link

-

Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Food Chemistry.Link

Sources

Technical Guide: Discovery, Isolation, and Characterization of 2-Methyldecanoic Acid

Executive Summary

2-Methyldecanoic acid (CAS 24323-23-7) is a branched-chain fatty acid (BCFA) of significant interest due to its "atypical" methylation pattern and potent biological activity.[1] Unlike the ubiquitous straight-chain fatty acids or iso-/anteiso- branched variants common in bacterial membranes, the 2-methyl (or

Recent discoveries have elevated this molecule from a mere lipid constituent to a candidate for chemical signaling in marine cyanobacteria (Trichodesmium erythraeum) and a potent antifeedant agent against forestry pests (Hylobius abietis). This guide details the technical workflow for its isolation from complex biological matrices, its chiral resolution, and structural verification.

Discovery & Natural Occurrence

The Marine Signaling Hypothesis

Historically, 2-methyldecanoic acid was considered a minor component of uropygial (preen) waxes in birds. However, a pivotal 2021 study on Trichodesmium erythraeum blooms in the Gulf of Mexico identified this molecule as a highly abundant metabolite. Its presence in surface slicks suggests a role in quorum sensing or allelopathy , mediating interactions within the microbial mat or deterring grazers.

Antifeedant Activity

In terrestrial chemical ecology, 2-methyldecanoic acid has been isolated as a key antifeedant. Research on the pine weevil (Hylobius abietis) demonstrated that among branched acids, the C11 structure (2-methyldecanoic acid) exhibited peak activity, significantly inhibiting feeding behavior.[2] This structure-activity relationship (SAR) highlights the critical importance of the

Chemical Profile & Stereochemistry

The biological activity of 2-methyldecanoic acid is strictly governed by its stereochemistry. The molecule possesses a single chiral center at C2.

| Property | Data |

| IUPAC Name | 2-Methyldecanoic acid |

| Formula | C |

| MW | 186.29 g/mol |

| Boiling Point | ~289°C (760 mmHg) |

| Solubility | Insoluble in water; soluble in CHCl |

| Chirality | Exists as ( |

Technical Workflow: Isolation & Purification

The isolation of 2-methyldecanoic acid requires a protocol that separates it from the overwhelming background of straight-chain fatty acids (C10:0, C12:0).

Phase 1: Lipid Extraction (The Modified Bligh & Dyer)

Rationale: We use a chloroform:methanol system to ensure quantitative recovery of total lipids, including free fatty acids (FFAs) and membrane-bound esters.

-

Lyophilization: Freeze-dry biological material (e.g., cyanobacterial biomass) to remove water, which interferes with methylation efficiency.

-

Solvent Addition: Add CHCl

:MeOH (2:1 v/v) to the biomass (ratio 20:1 solvent:biomass). -

Homogenization: Sonicate for 20 mins at <40°C to prevent oxidation.

-

Phase Separation: Add 0.9% KCl solution. Centrifuge (2000 x g, 5 min). Collect the lower organic phase (CHCl

).

Phase 2: Fractionation & Hydrolysis

Rationale: Most fatty acids exist as glycerolipids. Alkaline hydrolysis releases the free acid.

-

Saponification: Resuspend lipid extract in 1M KOH in 95% EtOH. Reflux for 1 hour.

-

Acidification: Cool and acidify to pH 2 with 6M HCl. This protonates the carboxylate groups (

-

Extraction: Extract 3x with Hexane. Combine organic layers and dry over anhydrous Na

SO

Phase 3: Enrichment (Urea Complexation)

Rationale: Straight-chain fatty acids form stable inclusion complexes with urea and crystallize out. Branched-chain acids (like 2-methyldecanoic) do not fit the urea lattice and remain in the filtrate. This is a critical purification step.

-

Dissolve FFAs in minimal hot methanol containing urea (ratio 1:3 fatty acid:urea).

-

Cool to 4°C overnight.

-

Filter the crystals (straight chains).

-

Filtrate Recovery: The filtrate is highly enriched in branched-chain fatty acids (BCFAs).

Phase 4: HPLC Purification

Rationale: Final isolation of the specific chain length.

-

Column: C18 Reverse Phase (semi-preparative).

-

Mobile Phase: Isocratic Acetonitrile:Water (85:15) + 0.1% Formic Acid.

-

Detection: ELSD (Evaporative Light Scattering) or Refractive Index (since fatty acids possess weak UV chromophores).

-

Collection: Collect fractions corresponding to the C11 retention time window.

Workflow Visualization

Figure 1: Critical path for the enrichment and isolation of branched-chain fatty acids.

Structural Elucidation & Chiral Resolution

Once isolated, the structure must be rigorously confirmed. Mass spectrometry alone is insufficient to distinguish enantiomers.

Mass Spectrometry (GC-MS)

Derivatize a small aliquot to the Methyl Ester (FAME) using BF

-

Key Diagnostic Ion: The McLafferty Rearrangement ion is distinctive for 2-methyl substituted esters.

-

Fragmentation: Look for a prominent peak at m/z 88 (base peak for methyl 2-methylalkanoates) rather than m/z 74 (typical for straight-chain FAMEs).

Chiral Resolution (The L-Proline Method)

To determine if the isolate is (

-

Coupling: React the isolated acid with L-proline methyl ester using EDC/HOBt coupling agents.

-

Diastereomer Separation: The resulting amides are diastereomers (e.g., S-acid/S-proline vs R-acid/S-proline).

-

Analysis: These diastereomers have distinct physical properties and can be separated by standard HPLC or GC.

-

Comparison: Compare retention times against synthetic standards of (

) and (

Figure 2: Workflow for determining the absolute configuration (R vs S) of the isolate.

Synthesis (Verification)

Total synthesis is the "Gold Standard" for confirming the structure of a new natural product.

Protocol: Malonic Ester Synthesis

-

Starting Material: Diethyl methylmalonate.

-

Alkylation: Deprotonate with NaH, then alkylate with 1-bromooctane.

-

Decarboxylation: Hydrolyze esters (KOH) and heat (decarboxylation) to yield racemic 2-methyldecanoic acid.

-

Chiral Separation: Use the L-proline method described above to separate enantiomers for use as standards.

References

-

Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. Source: ACS Omega (2021) Link:[Link]

-

Natural Products Chemistry and Taxonomy of the Marine Cyanobacterium Blennothrix cantharidosmum. Source: Journal of Natural Products (2008) Link:[Link]

-

Isolation, Synthesis and Structure-Activity Relationships of Antifeedants against the Pine Weevil, Hylobius abietis. Source: Journal of Chemical Ecology / Diva Portal Link:[Link]

-

Antibacterial Free Fatty Acids: Activities, Mechanisms of Action and Biotechnological Potential. Source: Applied Microbiology and Biotechnology (2010) Link:[Link]

Sources

In-Depth Technical Guide: Metabolic Pathway and Analysis of 2-Methyldecanoic Acid

Executive Summary

This technical guide delineates the metabolic fate of 2-methyldecanoic acid , a medium-chain branched fatty acid (BCFA). Unlike straight-chain fatty acids (SCFAs) that undergo standard

The core metabolic trajectory involves activation , chiral inversion (racemization) , and a modified

Chemical & Stereochemical Context

Structural Properties

2-Methyldecanoic acid (

-

IUPAC Name: 2-methyldecanoic acid

-

Molecular Weight: 186.29 g/mol

-

Chirality: Exists as (2R)- and (2S)-enantiomers.

The Stereochemical Checkpoint

Mammalian acyl-CoA dehydrogenases—the gatekeepers of

Metabolic Pathway: The Mechanism

The degradation of 2-methyldecanoic acid does not require

Step-by-Step Mechanism

-

Activation: The free acid is esterified to Coenzyme A by an Acyl-CoA Synthetase (likely ACSM or ACSL families), consuming ATP.

-

Reaction: 2-Methyldecanoic acid + CoA + ATP

2-Methyldecanoyl-CoA + AMP + PPi

-

-

Racemization: If the substrate is in the (2R) configuration, AMACR catalyzes the proton abstraction and re-protonation at C2 to yield (2S)-2-Methyldecanoyl-CoA.

-

Dehydrogenation: The Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB) (also known as 2-methylbutyryl-CoA dehydrogenase) introduces a trans-double bond between C2 and C3.[1]

-

Note: Unlike straight-chain dehydrogenation which targets the pro-R hydrogens, the presence of the methyl group requires this specific branched-chain dehydrogenase.

-

-

Hydration & Thiolysis:

-

Enoyl-CoA Hydratase adds water across the double bond.

-

-Ketothiolase cleaves the bond between C2 (

-

-

Product Release: The unique cleavage yields Propionyl-CoA (containing the C1 carboxyl and C2-methyl group) and Octanoyl-CoA (the remaining C8 chain).

Pathway Visualization

Figure 1: The metabolic flux of 2-methyldecanoic acid, highlighting the critical role of AMACR and the generation of Propionyl-CoA.

Quantitative Yield & Energy Logic

Unlike Palmitic acid (C16:0), which yields 8 Acetyl-CoA, 2-methyldecanoic acid yields a mix of anaplerotic and acetylogenic substrates.

| Component | Product | Metabolic Fate |

| C1 - C2 (Methyl) | 1x Propionyl-CoA | Carboxylated to Methylmalonyl-CoA |

| C3 - C10 | 1x Octanoyl-CoA | Enters standard |

| Electron Donors | FADH2 / NADH | Generated during ACADSB and Hydroxyacyl-CoA dehydrogenase steps.[2] |

Key Insight: The production of Propionyl-CoA makes this fatty acid anaplerotic (replenishing TCA intermediates) rather than purely ketogenic. This is significant for drug development targeting mitochondrial disorders where TCA cycle flux is compromised.

Experimental Protocol: HPLC-Based Oxidation Assay

To validate this pathway or test drug candidates (e.g., AMACR inhibitors), the following self-validating protocol measures the specific dehydrogenation step.

Objective

Quantify the conversion of 2-methyldecanoyl-CoA to 2-methyl-2-decenoyl-CoA by ACADSB in mitochondrial lysates.

Reagents & Setup

-

Substrate: Synthesized 2-methyldecanoyl-CoA (typically custom synthesis via mixed anhydride method).

-

Enzyme Source: Mouse liver mitochondria (isolated via differential centrifugation) or recombinant human ACADSB.

-

Electron Acceptor: Ferrocenium hexafluorophosphate (FcPF6). Note: This replaces the natural ETF electron acceptor for in vitro assays, allowing direct spectrophotometric or HPLC monitoring.

-

Internal Standard: Nonanoyl-CoA.[3]

Protocol Workflow

-

Reaction Mixture Preparation:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrate: 100 µM 2-methyldecanoyl-CoA.

-

Acceptor: 200 µM FcPF6.

-

Pre-incubate at 37°C for 2 minutes.

-

-

Initiation:

-

Add 50 µg mitochondrial protein. Total volume: 200 µL.

-

-

Termination:

-

At

min, stop reaction with 20 µL 2M HCl. -

Neutralize with 20 µL 2M KOH after 1 min (to protect CoA ester stability for HPLC).

-

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 50 mM Ammonium Phosphate (pH 5.3).

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 0-5 min (5% B), 5-25 min (linear to 60% B).

-

Detection: UV at 260 nm (adenine moiety of CoA).

-

-

Data Interpretation:

-

Substrate Peak: Elutes later (more hydrophobic).

-

Product Peak (2-methyl-2-decenoyl-CoA): Elutes earlier than substrate due to the double bond.

-

Validation: The peak area ratio of Product/Internal Standard provides the activity metric.

-

References

-

Ferdinandusse, S., et al. (2000). "Stereochemistry of the Peroxisomal Branched-chain Fatty Acid Oxidation." Journal of Biological Chemistry. Link

-

Van Veldhoven, P. P. (2010). "Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism." Journal of Lipid Research. Link

-

Wanders, R. J. A., et al. (2011). "Alpha-methylacyl-CoA racemase: function, and role in human disease." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

-

Rozen, R., et al. (1994). "Isolation and expression of a cDNA encoding the precursor for a novel mitochondrial acyl-CoA dehydrogenase specific for short-chain branched fatty acids (ACADSB)." Genomics. Link

-

Spector, A. A. (1975). "Fatty acid binding to plasma albumin." Journal of Lipid Research. (Reference for fatty acid transport context). Link

Sources

- 1. uniprot.org [uniprot.org]

- 2. aocs.org [aocs.org]

- 3. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

Solubility Profile of 2-Methyldecanoic Acid: A Technical Guide

This guide serves as a technical reference for the solubility behavior of 2-Methyldecanoic acid (CAS: 24323-23-7), a branched-chain fatty acid.[1][2] It synthesizes thermodynamic principles with practical experimental protocols to support applications in drug delivery, chiral resolution, and lipid synthesis.

Executive Summary & Molecular Characterization

2-Methyldecanoic acid is a chiral, branched fatty acid (

Physicochemical Baseline

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 186.29 g/mol | Moderate size; diffusion rates in solvent are typical for lipids.[2] |

| Physical State (25°C) | Liquid / Low-melting Solid | High miscibility with non-polar solvents; no lattice energy barrier to overcome for dissolution in many organics.[2] |

| LogP (Predicted) | ~4.1 – 4.5 | Highly lipophilic; preferentially partitions into non-polar phases.[2] |

| pKa | ~4.83 | Weak acid; solubility in aqueous media is pH-dependent (soluble as carboxylate salt at pH > 6).[2] |

| Chirality | (R) and (S) enantiomers | Enantiomers have identical solubility in achiral solvents but differ in chiral environments (e.g., resolving agents).[2] |

Solubility Landscape

The solubility of 2-methyldecanoic acid is governed by the principle of "like dissolves like" , but with a steric twist. The

Solvent Compatibility Table

Data synthesized from homologous series behavior (branched C10-C12 fatty acids).

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Non-Polar | Hexane / Heptane | Miscible | Dominant London Dispersion Forces.[2] Ideal for extraction from aqueous phases.[2] |

| Toluene | Miscible | ||

| Polar Aprotic | Chloroform ( | Very High | Excellent solvent due to hydrogen bond donor capability of |

| Acetone | High | Good solubility, though less than chloroform.[2][3] Useful for low-temperature crystallization if purification is needed.[2] | |

| DMSO | Moderate | Soluble, but high viscosity and boiling point make removal difficult.[2] | |

| Polar Protic | Ethanol / Methanol | High | Soluble due to H-bonding with the carboxyl group.[2] Solubility decreases significantly as temperature drops (useful for recrystallization of derivatives).[2] |

| Water | Insoluble (<50 mg/L) | Hydrophobic effect dominates.[2] The hydrocarbon tail ( |

Thermodynamic Modeling

For precise process engineering (e.g., crystallization), the solubility

-

A, B, C: Empirical constants determined experimentally.

-

Application: Use this model to predict yield losses in mother liquors during cooling crystallization.[2]

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility (The Gold Standard)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate data.

Materials: 2-Methyldecanoic acid, anhydrous solvent, temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

-

Preparation: Add excess 2-methyldecanoic acid to 10 mL of solvent in a sealed glass vial until a visible undissolved phase remains (saturation).

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Crucial: Ensure constant temperature; fluctuations cause supersaturation or precipitation.[2]

-

Filtration: Stop agitation and let settle for 1 hour. Quickly filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification:

-

Calculation: Solubility (

) =

Protocol B: Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application (Extraction vs. Reaction vs. Analysis).

Figure 1: Decision matrix for solvent selection based on process requirements.

Applications in Drug Development[4]

Chiral Resolution via Diastereomeric Salt Formation

Since 2-methyldecanoic acid is chiral, solubility differences are exploited to separate enantiomers.[2]

-

Mechanism: React the racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine).[2]

-

Solvent Role: The resulting diastereomeric salts will have distinct solubilities in solvents like Acetone or Acetonitrile . The less soluble salt precipitates, allowing filtration.

-

Optimization: The branching at C2 often increases the solubility difference between diastereomers compared to linear analogs, making resolution more efficient.

Lipophilicity Modulation

In drug formulation, 2-methyldecanoic acid is used as a hydrophobic counter-ion to increase the lipophilicity of hydrophilic amine drugs.

-

Impact: Forming an ion-pair with this acid can increase the drug's solubility in lipid membranes (permeability) and in formulation vehicles like Miglyol or Corn Oil .[2]

References

-

PubChem. 2-Methyldecanoic acid (Compound Summary).[2] National Library of Medicine.[2] [Link][2]

-

Lide, D.R. CRC Handbook of Chemistry and Physics, 88th Edition.[2] (General reference for fatty acid physical properties and solubility trends). CRC Press.[2][3]

-

Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[2] (Methodologies for solubility estimation of hydrophobic compounds). CRC Press.[2][3]

-

Apelblat, A. & Manzurola, E. Solubility of Ascorbic, 2-Furancarboxylic, Glutaric, Adipic...[2] Acids in Water and Alcohols.[2][4] (Foundational text on thermodynamic modeling of acid solubility). Journal of Chemical Thermodynamics. [Link][2]

Sources

Methodological & Application

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids

An Application Note on the Structural Elucidation of 2-Methyldecanoic Acid using NMR Spectroscopy

2-Methyldecanoic acid is a chiral, branched-chain fatty acid. Its structure, while seemingly simple, presents a classic NMR spectroscopy challenge that serves as an excellent model for understanding advanced spectral interpretation. The presence of a stereocenter at the C2 position introduces diastereotopicity in the adjacent methylene (C3) protons, a feature that profoundly influences the ¹H NMR spectrum and necessitates a multi-dimensional NMR approach for unambiguous structural confirmation. This application note provides a detailed protocol and interpretive guide for the complete structural elucidation of 2-Methyldecanoic acid using ¹H, ¹³C, DEPT-135, COSY, and HSQC spectroscopy.

The core analytical challenge lies in differentiating the long, flexible alkyl chain's overlapping signals and precisely assigning the protons and carbons around the chiral center. Misinterpretation, especially of the diastereotopic protons, can lead to incorrect structural or stereochemical assignments, which is a critical consideration in fields like drug development and metabolomics where subtle structural differences can dictate biological activity.

Experimental Workflow: A Multi-Dimensional Approach

A logical and sequential workflow is paramount for efficiently elucidating the structure. The process begins with simple 1D experiments to gain an overview of the molecule and progresses to more complex 2D experiments to resolve ambiguities and establish connectivity.

Figure 1: A comprehensive workflow for the NMR-based structural elucidation of 2-Methyldecanoic acid, from sample preparation to final confirmation.

Protocol 1: Sample Preparation

Rationale: The choice of solvent is critical for NMR spectroscopy. Deuterated chloroform (CDCl₃) is an excellent choice for non-polar molecules like fatty acids as it provides good solubility and its residual solvent peak does not typically interfere with key analyte signals. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

Procedure:

-

Weigh approximately 15 mg of 2-Methyldecanoic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Place the NMR tube into the spectrometer's sample holder for analysis.

Protocol 2: NMR Data Acquisition

Rationale: Standard acquisition parameters on a 400 MHz (or higher) spectrometer are generally sufficient. A higher field strength improves signal dispersion, which is particularly beneficial for resolving the crowded methylene region of the alkyl chain.

Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C{¹H} NMR:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-2048

-

-

DEPT-135:

-

Standard pulse program parameters are used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

-

¹H-¹H COSY:

-

Standard gradient-selected (gs-COSY) pulse sequence.

-

Acquire 256-512 increments in the F1 dimension.

-

-

¹H-¹³C HSQC:

-

Standard gradient-selected (gs-HSQC) pulse sequence optimized for one-bond J(CH) coupling of ~145 Hz.

-

Spectral Interpretation and Data Analysis

Step 1: ¹H and ¹³C NMR - Initial Assignments

The 1D spectra provide the foundational data. The ¹H NMR spectrum shows characteristic signals for the terminal methyl group (triplet, ~0.9 ppm), a large, unresolved multiplet for the bulk methylene chain (~1.2-1.4 ppm), and distinct signals for the protons near the functional groups. The carboxylic acid proton is a broad singlet, often found far downfield (>10 ppm).

The ¹³C NMR spectrum, with proton decoupling, shows sharp singlets for each unique carbon environment. The DEPT-135 experiment is crucial here to distinguish between CH₃, CH₂, and CH carbons.

Table 1: Expected Chemical Shifts for 2-Methyldecanoic Acid in CDCl₃

| Position | Carbon Type | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity |

| COOH | C | ~182-184 | ~11-12 | br s |

| C2 | CH | ~40-42 | ~2.4-2.5 | m |

| C3 | CH₂ | ~33-35 | ~1.4-1.6 (diastereotopic) | m |

| C4-C8 | CH₂ | ~27-32 | ~1.2-1.4 | m |

| C9 | CH₂ | ~22-23 | ~1.2-1.4 | m |

| C10 | CH₃ | ~14 | ~0.88-0.92 | t |

| 2-CH₃ | CH₃ | ~16-18 | ~1.1-1.2 | d |

Step 2: Unraveling Connectivity with ¹H-¹H COSY

The COSY spectrum reveals proton-proton coupling relationships, which are essential for tracing the carbon skeleton.

Figure 2: Key ³J(H,H) correlations expected in the COSY spectrum of 2-Methyldecanoic acid. Dashed lines indicate correlations within the overlapping alkyl chain.

Interpretation Insights:

-

Starting Point: The most downfield aliphatic proton, H2 (~2.45 ppm), is the logical starting point for analysis.

-

H2 Correlations: The COSY spectrum will show a cross-peak between H2 and the methyl doublet (2-CH₃) at ~1.15 ppm. Crucially, H2 will also show correlations to the complex multiplet of the C3 diastereotopic protons (~1.4-1.6 ppm).

-

Diastereotopicity: The C3 protons (H3a and H3b) are chemically non-equivalent due to the adjacent C2 stereocenter. They will appear as distinct signals and will both couple to H2 and the H4 protons. This is a definitive feature confirming the structure.

-

Walking the Chain: From the C3 protons, a correlation to the C4 protons can be identified, allowing one to "walk" down the alkyl chain, although signal overlap in the ~1.2-1.4 ppm region can make definitive assignment beyond C4 challenging without more advanced experiments like TOCSY. The terminal H10 methyl triplet will show a clear correlation to the H9 methylene protons.

Step 3: Final Confirmation with ¹H-¹³C HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment provides the final piece of the puzzle by correlating each proton directly to the carbon it is attached to. This resolves any remaining ambiguities from the 1D spectra.

Interpretation Insights:

-

Each cross-peak in the HSQC spectrum represents a direct C-H bond.

-

The proton at ~2.45 ppm will correlate to the carbon at ~41 ppm, confirming this pair as H2/C2.

-

The methyl doublet at ~1.15 ppm will correlate to the carbon at ~17 ppm, assigning the 2-CH₃ group.

-

The distinct diastereotopic protons at ~1.4-1.6 ppm will both correlate to the same carbon signal at ~34 ppm, unequivocally assigning them to the C3 position.

-

The terminal methyl triplet at ~0.9 ppm will correlate to the terminal carbon at ~14 ppm (C10).

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of 2-Methyldecanoic acid. The key to this analysis is the systematic application of these techniques, starting with broad assignments from 1D spectra and then using 2D correlation experiments to establish precise connectivity. The observation and correct interpretation of the diastereotopic C3 protons are not only critical for confirming the identity of 2-Methyldecanoic acid but also serve as a powerful illustration of the influence of chirality on NMR spectra. This workflow is broadly applicable to the characterization of other branched-chain lipids and chiral molecules in pharmaceutical and natural product research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Human Metabolome Database. (2023). 2-Methyldecanoic acid. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

13C NMR chemical shifts for 2-Methyldecanoic acid

Application Note: Precision Characterization of 2-Methyldecanoic Acid via 13C NMR

Executive Summary

2-Methyldecanoic acid (CAS: 24323-23-7) represents a critical class of

This guide provides a definitive 13C NMR characterization protocol. It moves beyond simple peak listing to explain the causality of chemical shifts, offering a self-validating logic for researchers to confirm structural identity and purity.

Structural Analysis & Numbering Strategy

To ensure accurate assignment, we utilize the IUPAC numbering system where the carboxyl carbon is C1.

Molecule: 2-Methyldecanoic Acid (

Figure 1: Carbon numbering scheme for 2-methyldecanoic acid. The chiral center at C2 is the spectral anchor point.

Experimental Protocol

This protocol is designed to minimize solvent effects and concentration-dependent shifts, particularly for the carboxyl carbon.

Materials

-

Analyte: 2-Methyldecanoic acid (>98% purity).

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.-

Note:

is preferred over DMSO-

-

-

Tube: 5 mm high-precision NMR tube.

Sample Preparation Workflow

Figure 2: Standardized acquisition workflow.

Instrument Parameters

-

Frequency: 100 MHz (for 13C) / 400 MHz (proton equivalent) or higher.

-

Spectral Width: 0 – 220 ppm.

-

Relaxation Delay (D1): 2.0 – 3.0 seconds.[2] Crucial for quantitative integration of the quaternary C1, though shifts are the priority here.

-

Scans (NS): Minimum 256 (512 recommended for high S/N on the carbonyl).

-

Referencing: Set the central peak of the

triplet to 77.16 ppm .

Results: 13C NMR Chemical Shift Data

The following data represents the consensus chemical shifts for 2-methyldecanoic acid in

| Carbon Position | Assignment | Shift ( | Multiplicity (DEPT) | Diagnostic Logic |

| C1 | Carboxyl (COOH) | 183.4 | Quaternary (C) | Most downfield signal. Characteristic of aliphatic carboxylic acids. |

| C2 | 39.4 | CH | Key Identifier. Shifted downfield by ~5 ppm vs linear fatty acids (usually ~34 ppm) due to the | |

| C3 | 33.6 | Shifted by the | ||

| C_bulk | Chain Methylenes | 29.0 – 29.9 | The "methylene envelope" (C4–C7). Overlapping signals typical of long chains. | |

| C8 | 31.9 | Distinct from bulk due to proximity to chain end. | ||

| C9 | 22.7 | Standard | ||

| 16.9 | Key Identifier. Distinct from terminal methyl. Appears as a singlet in decoupled 13C (doublet in 1H). | |||

| C10 | Terminal Methyl | 14.1 | Standard |

Discussion & Assignment Logic

To validate your spectrum, apply this three-point check:

A. The Alpha-Methyl "Fingerprint"

The most common error is confusing the

-

Terminal Methyl (C10): Always appears at ~14.1 ppm . This is invariant in saturated fatty acids.

- -Methyl: Appears at ~16.9 ppm .[2][3]

-

Validation: If you see two signals in the 10–20 ppm range (14.1 and ~17.0), you have successfully confirmed the presence of the methyl branch. If only 14.1 is present, the sample is likely decanoic acid (linear).

B. The Methine Shift (C2)

In linear decanoic acid, C2 is a methylene (

-

DEPT-135 Confirmation: Run a DEPT-135 experiment. The C2 signal at 39.4 ppm will point UP (positive phase, like

), whereas the C3 signal at 33.6 ppm will point DOWN (negative phase,

C. The Carbonyl Environment

The C1 signal at 183.4 ppm is typical for carboxylic acids. Note that this peak may broaden or shift slightly (180–185 ppm) depending on concentration and water content in the

Troubleshooting & Artifacts

-

Missing C1 Peak: The carboxyl carbon has a long relaxation time (

) and no NOE enhancement. If the signal is missing, increase the relaxation delay (D1) to 5 seconds or increase the number of scans. -

"Ghost" Peaks at ~50 ppm: If the sample was prepared in methanol or underwent methylation, you may see a methoxy signal at ~51.5 ppm. This indicates the formation of methyl 2-methyldecanoate (esterification).

-

Solvent Impurities: Watch for

impurities. Common stabilizers like ethanol may appear at 18.4 ppm and 58.3 ppm.

References

-

Oregon State University. "13C NMR Chemical Shifts and Coupling." Chemistry Department Resources.Link

-

Doc Brown's Chemistry. "Interpretation of the C-13 NMR spectrum of 2-methylalkanes and acids." Advanced Organic Chemistry Notes.Link

-

ChemicalBook. "2-Methylhexanoic acid NMR Spectral Data." (Homologous series reference). Link

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[4][5] Link

-

Magritek. "Characterizing fatty acids with advanced multinuclear NMR methods." Application Note.Link

Sources

Technical Guide: Application of 2-Methyldecanoic Acid in Flavor and Fragrance

Executive Summary & Chemical Identity[1]

2-Methyldecanoic acid (CAS: 24323-23-7) is a branched-chain fatty acid utilized primarily in the fragrance industry as a high-impact modifier and fixative. Unlike its straight-chain counterpart (Decanoic acid/Capric acid), the alpha-methyl branching introduces steric hindrance that alters its volatility, enzymatic stability, and olfactory profile.

While widely detected in nature—specifically in fermented dairy products (goat cheese), mammalian signaling fluids (anal glands of wolverines), and insect pheromones—it is not currently FEMA GRAS listed for direct addition to food as a flavoring agent. Its primary commercial application lies in fragrance formulations where it imparts "animalic," "waxy," and "costus-like" nuances essential for reconstructing natural musk, ambergris, and dairy accords.

Chemical Profile

| Property | Value | Relevance |

| IUPAC Name | 2-Methyldecanoic acid | Precise chemical identification |

| CAS Number | 24323-23-7 | Regulatory tracking |

| Molecular Formula | C₁₁H₂₂O₂ | MW: 186.29 g/mol |

| LogP (o/w) | ~4.1 - 4.5 (Est.)[1] | High hydrophobicity; excellent substantivity on skin/fabric |

| Boiling Point | ~289 °C | Base note; low volatility fixative |

| Odor Threshold | Low (ppb range) | High impact; requires high dilution for evaluation |

| Chirality | Exists as (R) and (S) enantiomers | Enantiomers may have distinct odor thresholds (common in branched acids) |

Olfactory Characterization & Application

Sensory Profile

Neat 2-Methyldecanoic acid presents a challenging olfactory profile that is often described as "rancid," "sour," or "goat-like." However, like Indole or Civet, its value emerges upon extreme dilution (<0.1%).

-

Neat: Fatty, acrid, sour, waxy, sweat-like.

-

Diluted (1% in DPG): Creamy, waxy, costus-root nuance, warm animalic, slightly nutty.

-

Functional Role: It acts as a fixative and diffusive agent , adding "warmth" and "lived-in" naturalness to synthetic floral and musk accords.

Protocol: Olfactory Evaluation & Threshold Determination

Objective: To safely evaluate the sensory contribution of 2-Methyldecanoic acid without olfactory fatigue or cross-contamination.

Materials:

-

2-Methyldecanoic acid (98%+ purity)

-

Solvent: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP)

-

Smelling strips (blotters)

-

Digital balance (0.001g precision)

Workflow:

-

Primary Dilution (10%): Weigh 1.0g of 2-Methyldecanoic acid and dissolve in 9.0g DPG. Vortex for 2 minutes.

-

Secondary Dilution (1%): Take 1.0g of the 10% solution and add 9.0g DPG.

-

Tertiary Dilution (0.1%): Take 1.0g of the 1% solution and add 9.0g DPG.

-

Evaluation: Dip blotters into the 1% and 0.1% solutions. Allow solvent to evaporate for 30 seconds.

-

Immediate: Note the "top" notes (likely minimal).

-

1 Hour: Evaluate the "heart" waxy character.[2]

-

24 Hours: Evaluate substantivity (dry down).

-

Expert Insight: Do not evaluate neat. The high concentration of carboxylic acid groups can cause trigeminal irritation (stinging), masking the true odor profile.

Application Note: Fragrance Formulation

"Synthetic Costus" & Animalic Bases

Due to IFRA restrictions on natural Costus Root oil (sensitization risk) and ethical concerns regarding animal-derived musks, 2-Methyldecanoic acid serves as a critical synthetic replacement. It provides the "fatty" backbone that mimics the sebum-like quality of natural animalics.

Protocol: Constructing an Animalic Musk Base

Goal: Create a safe, synthetic base to replace natural Deer Musk or Costus.

Formulation Table (Parts per Thousand):

| Ingredient | Role | Qty (ppt) | Mechanism of Action |

| Ethylene Brassylate | Macrocyclic Musk | 400 | Transparent, floral musk backbone. |

| Galaxolide (50% IPM) | Polycyclic Musk | 300 | Voluminous, clean musk lift. |

| 2-Methyldecanoic Acid (1% in DPG) | Modifier | 20 - 50 | Adds "dirty" animalic warmth and substantivity. |

| Indole (1% in DPG) | Animalic/Floral | 10 | Adds fecal/mothball nuance for realism. |

| Cedrol Crystals | Woody Fixative | 100 | Dry, woody texture to ground the fatty acid. |

| Dipropylene Glycol | Solvent | q.s. 1000 | Diluent.[3] |

Processing Steps:

-

Pre-mix: Dissolve solid Cedrol and Indole in the musk mixture first.

-

Acid Addition: Add the 2-Methyldecanoic acid solution last.

-

Maturation: Allow the accord to mature for 48 hours. The acidic proton of the fatty acid may interact with traces of alcohols to form minute amounts of esters (e.g., ethyl 2-methyldecanoate), which softens the profile and adds a fruity "bloom" over time.

Stability in Functional Media

-

Fine Fragrance (Ethanol): Stable.[4] Slow esterification may occur over months/years, generally improving the odor (more fruity/waxy).

-

Soap/Detergent (High pH): Unstable. As a carboxylic acid, it will react with bases (NaOH, KOH) to form salts (2-methyldecanoates).

-

Result: Loss of volatility (odor vanishes) and potential formation of "soapy" off-notes.

-

Solution: For high pH products, use the ester derivative (e.g., Ethyl 2-methyldecanoate) or encapsulate the acid.

-

Synthesis & Production Protocol

For research purposes, 2-Methyldecanoic acid is typically synthesized via Malonic Ester Synthesis . This route ensures precise control over the alpha-branching.

Synthesis Workflow (Visualized)

Figure 1: Step-by-step synthetic pathway for generating 2-Methyldecanoic acid from Diethyl Malonate.

Quality Control (GC-MS)

Protocol:

-

Derivatization: Fatty acids analyze poorly on non-polar columns due to hydrogen bonding (tailing peaks). Convert to Methyl Ester (FAME) using BF3-Methanol or Diazomethane.

-

Column: DB-Wax or HP-88 (High Polarity) to separate isomers.

-

Target:

-

Major Peak: 2-Methyldecanoic acid methyl ester.

-

Impurity Check: Look for unreacted Decanoic acid (straight chain) or dimethyl impurities.

-

Safety & Regulatory (E-E-A-T)

Regulatory Status

-

FEMA (Flavor): Not Listed. Do not use in food products.

-

IFRA (Fragrance): Not explicitly restricted by a specific standard, but falls under general "Fatty Acid" considerations.[5] Ensure purity is free from solvent residues (e.g., benzene from synthesis).

-

Toxicology:

-

Skin Irritation: Moderate irritant in neat form (Acidic pH).

-

Sensitization: Low risk compared to unsaturated analogs, but patch testing is required for final formulations.

-

Handling Precautions

-

PPE: Chemical resistant gloves (Nitrile) and safety goggles are mandatory.

-

Storage: Store in glass or aluminum. Avoid steel containers if moisture is present (corrosion risk). Keep cool to prevent oxidation (rancidity).

References

-

The Good Scents Company. (2024). 2-Methyldecanoic acid: Flavor and Fragrance Information.[4][1][6][7][8] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91167, 2-Methyldecanoic acid.[1] Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Lists (Search for 2-Methyldecanoic acid - Negative Result). Retrieved from [Link]

-

Poveda, J.M., et al. (2016). Volatile composition, olfactometry profile and sensory evaluation of semi-hard Spanish goat cheeses. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester Synthesis.[9][10][11][12][13] Retrieved from [Link]

Sources

- 1. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]

- 2. KR101446815B1 - Cosmetic compositions containing esters of 2-butyloctanol - Google Patents [patents.google.com]

- 3. alps.com [alps.com]

- 4. grokipedia.com [grokipedia.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO1993007853A1 - Inhibition of odor formation and bacterial growth - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2014095427A1 - Water-insoluble cyclodextrin polycondensate; uses as a capturing agent - Google Patents [patents.google.com]

- 9. homework.study.com [homework.study.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 12. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 13. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of 2-Methyldecanoic Acid in HPLC

Welcome to the technical support center for resolving challenges in the HPLC analysis of 2-Methyldecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic issues. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for 2-Methyldecanoic acid?

A1: Poor peak shape for acidic compounds like 2-Methyldecanoic acid in reversed-phase HPLC is often due to interactions with the silica stationary phase or issues with the analyte's ionization state. Peak tailing can occur when the acidic analyte interacts with residual silanol groups on the column packing. Fronting might happen if you inject a large sample volume in a solvent that is significantly different in composition or pH from the mobile phase. To address this, ensure your sample is dissolved in the mobile phase.[1]

Q2: My 2-Methyldecanoic acid peak is co-eluting with an impurity. What is the quickest way to improve resolution?

A2: The most powerful way to improve the spacing between peaks (selectivity) is by adjusting the mobile phase composition.[2][3] This can involve changing the organic solvent (e.g., from acetonitrile to methanol), altering the pH, or adjusting the buffer strength.[4]

Q3: I'm trying to separate the enantiomers of 2-Methyldecanoic acid. Is this possible with standard HPLC?

A3: Standard (achiral) HPLC will not separate enantiomers. You will need to use a chiral stationary phase (CSP) or a chiral derivatization agent. Chiral separations rely on forming transient diastereomeric complexes between the analyte and the chiral stationary phase.[5] It is indeed possible to separate chiral acids using HPLC.[6]

Q4: Should I be using a gradient or isocratic elution for my analysis?

A4: A gradient elution, where the mobile phase composition changes over time, is often a good starting point for method development.[7] It can help ensure all components elute and provide an initial assessment of the sample's complexity. For routine analysis where the components are known, a simpler isocratic method (constant mobile phase composition) can be developed from the gradient data for faster run times.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2-Methyldecanoic acid.

Problem 1: Poor Peak Resolution

When faced with inadequate separation between 2-Methyldecanoic acid and other components, a logical, step-wise approach to method optimization is crucial.

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

The mobile phase is the most influential factor in achieving optimal peak spacing.[2]

-

pH Adjustment: For an acidic analyte like 2-Methyldecanoic acid, the mobile phase pH is critical.[8] To ensure consistent retention and good peak shape, the pH should be adjusted to be at least one unit away from the analyte's pKa.[9] Lowering the pH will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.[8]

-

Protocol: Start with a mobile phase containing a buffer (e.g., phosphate or acetate, 10-50 mM) with the pH adjusted using an acid like phosphoric acid or formic acid.[10] Systematically vary the pH (e.g., from 2.5 to 4.0) while monitoring the resolution.

-

-

Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly impact selectivity.

-

Acetonitrile vs. Methanol: These solvents interact differently with analytes and the stationary phase. If using acetonitrile, try switching to methanol or a combination of the two. Methanol can sometimes offer different selectivity for fatty acids.[11]

-

Gradient Optimization: If using a gradient, altering the slope can improve separation. A shallower gradient provides more time for closely eluting peaks to separate.

-

-

Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention.[4] While typically in the 10-100 mM range, small adjustments can sometimes fine-tune the separation.[9]

If mobile phase optimization is insufficient, the next step is to evaluate the stationary phase.

-

Stationary Phase Selection: While C18 is a common starting point, other chemistries can provide better selectivity for fatty acids.

-

C8 Columns: A C8 column is less hydrophobic than a C18 and may offer different selectivity for branched-chain fatty acids.

-

Phenyl Columns: These columns can provide unique selectivity for compounds with aromatic rings, but may also offer alternative interactions for non-aromatic compounds.

-

Specialty Phases: Columns designed for separating fatty acids, such as those with cholesterol-bonded phases, can offer enhanced shape selectivity.[12]

-

-

Column Dimensions and Particle Size:

-

Longer Columns: Increasing the column length generally improves resolution, but at the cost of longer run times and higher backpressure.[4]

-

Smaller Particle Sizes: Using columns with smaller particles (e.g., sub-2 µm) significantly increases efficiency and can resolve moderately overlapped peaks.[3]

-

| Parameter | Effect on Resolution | Considerations |

| Increase Column Length | Increases | Longer analysis time, higher backpressure.[4] |

| Decrease Particle Size | Increases | Higher backpressure, may require UHPLC system.[3] |

| Increase Flow Rate | Decreases | Faster analysis time. |

| Decrease Temperature | May Increase | Longer analysis time, increased viscosity.[4] |

-

Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, but it will also increase the analysis time.[4] Conversely, higher temperatures can decrease viscosity and improve efficiency, but may also decrease retention and alter selectivity.

-

Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, but will also lead to longer run times.

Problem 2: Chiral Separation of 2-Methyldecanoic Acid Enantiomers

Separating the (R) and (S) enantiomers of 2-Methyldecanoic acid requires a chiral environment.

Caption: The two main strategies for the chiral separation of enantiomers by HPLC.

-

Direct Method: Chiral Stationary Phases (CSPs): This is often the preferred approach. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and have shown success in separating chiral carboxylic acids.[13] Macrocyclic glycopeptide phases are also effective for this class of compounds.[6]

-

Experimental Protocol:

-

Column Selection: Choose a polysaccharide-based or macrocyclic glycopeptide chiral column.

-

Mobile Phase: For normal-phase mode, a mixture of hexane/isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is a good starting point. For reversed-phase mode, a buffered aqueous mobile phase with acetonitrile or methanol is used.

-

Optimization: Adjust the ratio of the organic solvents and the concentration of the acidic modifier to optimize the separation.

-

-

-

Indirect Method: Chiral Derivatization: In this method, the enantiomers of 2-Methyldecanoic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).

-

Considerations: This approach adds an extra step to sample preparation and requires a pure chiral derivatizing agent. However, it can be useful if a suitable chiral column is not available.

-

Problem 3: Low UV Absorbance and Poor Sensitivity

Saturated fatty acids like 2-Methyldecanoic acid lack a strong chromophore, leading to poor sensitivity with UV detection.

-

Derivatization for Enhanced Detection: To overcome this, derivatization with a UV-active or fluorescent tag is a common strategy.[14]

-

Protocol: Phenacyl Ester Derivatization

-

Dissolve the fatty acid sample in a suitable solvent (e.g., acetone).

-

Add a derivatizing agent such as 2,4'-dibromoacetophenone and a catalyst (e.g., triethylamine).[15]

-

Heat the mixture (e.g., 40-50°C) for a specific time (e.g., 30-120 minutes).[15]

-

After the reaction, the sample can be injected into the HPLC system.

-

-

This derivatization adds a strongly UV-absorbing group, significantly increasing detection sensitivity.[15]

-

| Derivatizing Agent | Detection Method | Advantages |

| 2,4'-Dibromoacetophenone | UV | Robust and widely used.[15] |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Very high sensitivity.[14] |

| 2-Bromo-2'-acetonaphthone | UV | High sensitivity with detection at 246 nm.[16] |

-

Alternative Detection Methods: If derivatization is not desirable, consider using other detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[17]

Conclusion

Improving the peak resolution of 2-Methyldecanoic acid in HPLC is a multifactorial process that requires a systematic and scientifically informed approach. By carefully considering and optimizing the mobile phase, stationary phase, and physical parameters of the separation, significant improvements in resolution can be achieved. For challenging separations, such as enantiomer resolution or trace analysis, chiral chromatography and derivatization techniques are powerful tools in the chromatographer's arsenal. This guide provides a framework for troubleshooting and method development, grounded in the principles of chromatographic theory and practical laboratory experience.

References

-

HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025). ResearchGate. [Link]

-

How to improve peaks separation in HPLC? (2024). ResearchGate. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Azonano. [Link]

-

Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. [Link]

-

Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

-

Exploring the Role of pH in HPLC Separation. (2023). Moravek, Inc.. [Link]

-

Separation of Decanoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Fatty Acid Analysis by HPLC. AOCS. [Link]

-

A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. (2002). Journal of Animal and Feed Sciences. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

-

The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

-

Analysis of fatty acids by column liquid chromatography. (2025). ResearchGate. [Link]

-

Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. (2016). ResearchGate. [Link]

-

Effect of mobile phase pH on basic, acidic and neutral compounds... ResearchGate. [Link]

-

Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018). ResearchGate. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

-

How to improve peak resolutions in chromatography. (2016). Quora. [Link]

-

Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

-

High performance liquid chromatography of fatty acids as naphthacyl derivatives. (1998). Analusis. [Link]

-

HPLC Troubleshooting. Sepax Technologies. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. [Link]

-

Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. (2017). California State University, Sacramento. [Link]

-

T1. Poor peak shape. Obrnuta faza. [Link]

Sources

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. pharmtech.com [pharmtech.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. moravek.com [moravek.com]

- 9. Developing HPLC Methods [sigmaaldrich.com]

- 10. Separation of Decanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. aocs.org [aocs.org]

- 12. hplc.eu [hplc.eu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jafs.com.pl [jafs.com.pl]

- 16. analusis.edpsciences.org [analusis.edpsciences.org]

- 17. Research Portal [scholars.csus.edu]

stability of 2-Methyldecanoic acid under different storage conditions

Introduction: 2-Methyldecanoic acid (CAS 24323-23-7) is a branched-chain fatty acid utilized in diverse research and development applications, from organic synthesis to biochemical studies.[1] Like all reagents, its chemical integrity is paramount for generating reproducible and reliable data. Understanding the stability of 2-Methyldecanoic acid under various experimental and storage conditions is not merely a matter of protocol but a fundamental prerequisite for scientific validity. This guide provides field-proven insights, troubleshooting advice, and validation protocols to ensure the stability and efficacy of your 2-Methyldecanoic acid samples.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-Methyldecanoic acid.

Q1: What are the ideal conditions for long-term storage of neat 2-Methyldecanoic acid?

A1: For long-term storage (months to years), 2-Methyldecanoic acid should be stored neat (as supplied) in a tightly sealed container at ≤ -20°C, preferably at -80°C.[2] The key principle is to minimize molecular motion and chemical reactivity. Storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can occur over time even in saturated fatty acids.[3] The container should be made of amber glass or wrapped in aluminum foil to protect it from light.[4][5]

Q2: How should I store the compound for short-term, daily use?

A2: For short-term use (days to weeks), storing the neat compound or a concentrated stock solution at 2-8°C is acceptable. However, the container must be tightly sealed to prevent moisture absorption and protected from light.[4] Before opening a refrigerated sample, always allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the sample, which could promote hydrolysis.

Q3: What are the best solvents for preparing stock solutions?

A3: 2-Methyldecanoic acid is a hydrophobic molecule with very low solubility in water but good solubility in most organic solvents.[1][6] For stock solutions, high-purity, anhydrous solvents such as ethanol, methanol, DMSO, or dimethylformamide (DMF) are recommended. The choice of solvent should be guided by compatibility with your downstream experimental system. Always use solvents from a freshly opened bottle or those stored properly to exclude moisture and peroxides.

Q4: Are stock solutions of 2-Methyldecanoic acid susceptible to freeze-thaw cycles?

A4: While there is no specific data on 2-Methyldecanoic acid, fatty acids in solution can be sensitive to repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and moisture, increasing the risk of degradation. Causality: The primary risk is not from the physical phase change but from the increased exposure to atmospheric contaminants each time the vial is opened. To mitigate this, it is best practice to aliquot stock solutions into single-use volumes. This ensures that the main stock remains pristine and minimizes the number of freeze-thaw cycles for any given aliquot.

Q5: What type of container should I use for storage?

A5: Use borosilicate glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage of organic solutions, as plasticizers can leach into the solvent and the compound may adsorb to the container walls, leading to inaccurate concentration measurements. For highly sensitive quantitative assays, using silanized glass vials can further reduce the potential for adsorption.

Section 2: Troubleshooting Guide for Stability Issues

Unexpected experimental results can often be traced back to reagent instability. This guide helps diagnose and resolve common problems.

| Problem Observed | Probable Root Cause (Stability-Related) | Recommended Solution & Validation Steps |

| Appearance of new peaks in HPLC/GC-MS analysis. | Chemical Degradation. The compound has likely degraded due to one or more factors: • Oxidation: Exposure to atmospheric oxygen.[3][5] • Hydrolysis: Reaction with water, especially if stored in non-anhydrous solvents or at extreme pH.[5] • Photodegradation: Exposure to UV or ambient light.[7] | 1. Verify Storage: Confirm that the sample was stored protected from light, at the correct temperature, and with a tight seal.[4] 2. Prepare Fresh: Prepare a new stock solution from the neat material using fresh, anhydrous solvent. 3. Inert Atmosphere: For long-term solution storage, purge the vial headspace with argon or nitrogen before sealing. 4. Run Control: Analyze the freshly prepared solution alongside the suspect solution to confirm if the extraneous peaks are absent in the new sample. |

| Reduced biological activity or lower-than-expected concentration. | Degradation or Adsorption. A portion of the active compound may have degraded, leading to a loss of potency. Alternatively, the compound may have adsorbed to the surface of the storage vial, lowering the effective concentration in the solution. | 1. Perform Purity Check: Use an appropriate analytical method (e.g., HPLC, GC) to re-check the purity and concentration of your stock solution against a freshly prepared standard. 2. Switch Vials: If adsorption is suspected, transfer a known volume of the solution to a new, high-quality silanized glass vial and re-measure the concentration. 3. Review Handling: Ensure accurate pipetting and dilution, and confirm that the solvent has not evaporated from the stock solution. |

| Inconsistent results between experimental replicates. | Ongoing Degradation of Stock Solution. If a single stock solution is used over an extended period without proper storage between uses, it may be degrading slowly. This leads to variability as the concentration of the active compound changes over time. | 1. Implement Aliquoting: Discard the old stock solution. Prepare a new, large stock and immediately divide it into single-use aliquots. Store them under recommended long-term conditions.[2] 2. Standardize Procedure: For each experiment, use a new, previously unthawed aliquot. This ensures that every replicate starts with the compound at the same integrity level. 3. Log Usage: Maintain a logbook for your stock solutions, noting preparation dates and usage to track their history. |

| Visible changes in the sample (e.g., color change, precipitation). | Severe Degradation or Contamination. A yellow or brown discoloration can indicate significant oxidation. Precipitation may occur if the solvent has evaporated, the temperature has changed drastically, or the compound has degraded into less soluble products. | 1. Do Not Use: The sample integrity is compromised. Discard the sample according to your institution's safety guidelines.[8] 2. Investigate Cause: Review the entire storage and handling history of the sample to identify the point of failure (e.g., left on the bench, stored in a faulty freezer, container not sealed). 3. Prevent Recurrence: Implement stricter handling protocols based on your investigation. Ensure all users are trained on the proper storage procedures outlined in this guide. |

Section 3: In-Depth Stability Profiles

A deeper understanding of degradation mechanisms allows for proactive prevention.

Thermal Stability

2-Methyldecanoic acid is thermally stable at ambient temperatures. However, like most organic acids, it will undergo thermal decomposition at elevated temperatures.[5] While its boiling point is high (est. 289°C), prolonged exposure to even moderate heat (e.g., >60°C) can accelerate oxidative processes and potentially lead to decarboxylation, especially in the presence of catalytic impurities.[6][9]

Key Takeaway: Avoid leaving samples on hot plates or in direct sunlight. For heat-sensitive experiments, prepare solutions fresh and use them promptly.

Oxidative Stability

Although 2-Methyldecanoic acid is a saturated fatty acid and thus less prone to oxidation than its unsaturated counterparts, it is not entirely immune. The tertiary carbon at the alpha position (C2) can be a site for radical initiation, leading to slow oxidation over time. This process is accelerated by heat, light, and the presence of metal ions.

Key Takeaway: For maximum stability, especially for long-term storage of reference standards, purging the container with an inert gas like argon or nitrogen is a highly effective preventative measure.[3]

Photostability

Carboxylic acids can be sensitive to UV light, which can induce photochemical reactions such as decarboxylation.[7] While ambient lab lighting is less of a concern for short periods, direct sunlight or prolonged exposure to intense artificial light should be avoided.

Key Takeaway: Always store 2-Methyldecanoic acid in amber glass vials or containers wrapped in a light-blocking material.[4] When working on the bench, minimize the duration of light exposure.

pH Stability

The stability of 2-Methyldecanoic acid in solution is highly dependent on pH.

-

Neutral to Slightly Acidic (pH 4-7): The compound is generally stable in this range.[5]

-

Strongly Acidic (pH < 2): Under harsh acidic conditions, particularly with heating, the carboxylic acid group can undergo certain reactions, though it is more stable than ester functionalities.

-

Alkaline (pH > 9): In basic solutions, the compound exists as its carboxylate salt, which is stable. However, strongly alkaline conditions can promote reactions if other reactive functional groups are present in the experimental system.

Key Takeaway: Unless the experimental design requires it, maintain buffered solutions within a neutral to slightly acidic pH range to ensure maximum stability.

Section 4: Experimental Protocols

These protocols provide a framework for ensuring the integrity of 2-Methyldecanoic acid in your laboratory.

Protocol 4.1: Recommended Handling and Storage Workflow

This workflow ensures the long-term viability of your compound from receipt to use.